N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]benzamide
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Overview
Description
N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound featuring a benzodiazole core linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methylpropyl)-1H-1,3-benzothiazol-2-yl]methyl}benzamide
- N-{[1-(2-methylpropyl)-1H-1,3-benzoxazol-2-yl]methyl}benzamide
Uniqueness
N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is unique due to its specific benzodiazole core, which imparts distinct chemical and biological properties. Compared to its benzothiazole and benzoxazole analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C19H21N3O/c1-14(2)13-22-17-11-7-6-10-16(17)21-18(22)12-20-19(23)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,23) |
InChI Key |
SMHIWFPTLXRTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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